(Z)-Methyl 3-methyl-4-oxobut-2-enoate
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Overview
Description
(Z)-Methyl 3-methyl-4-oxobut-2-enoate: is an organic compound characterized by its unique structure, which includes a methyl ester group and a conjugated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-methyl-4-oxobut-2-enoate typically involves the esterification of 3-methyl-4-oxobut-2-enoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Methyl 3-methyl-4-oxobut-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-methyl-4-oxobutanoic acid.
Reduction: 3-methyl-4-hydroxybutanoate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (Z)-Methyl 3-methyl-4-oxobut-2-enoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology and Medicine: Research has explored the potential of this compound in the development of pharmaceuticals. Its derivatives have shown promise in preliminary studies for their biological activity, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the manufacture of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for producing materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which (Z)-Methyl 3-methyl-4-oxobut-2-enoate exerts its effects involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.
Comparison with Similar Compounds
Methyl acetoacetate: Similar in structure but lacks the conjugated double bond.
Ethyl 3-oxobutanoate: Another ester with a ketone group but different alkyl chain length.
Uniqueness: What sets (Z)-Methyl 3-methyl-4-oxobut-2-enoate apart is its conjugated system, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring specific electronic properties, such as in the synthesis of conjugated polymers and advanced materials.
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl (Z)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O3/c1-5(4-7)3-6(8)9-2/h3-4H,1-2H3/b5-3- |
InChI Key |
MQEABLCNUISMMX-HYXAFXHYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/C=O |
Canonical SMILES |
CC(=CC(=O)OC)C=O |
Origin of Product |
United States |
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